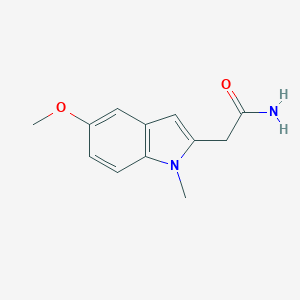
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide: is a complex organic compound characterized by its unique chemical structureIts molecular formula is C20H26N2O6S, and it has a molecular weight of approximately 422.495 Da .
Vorbereitungsmethoden
The synthesis of N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with methyl iodide to form N-(2,5-dimethoxyphenyl)-N-methylamine.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethoxyphenyl)-N-methyl-N-[(4-methylphenyl)sulfonyl]amine.
Glycinamide Formation: Finally, the compound is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product
Analyse Chemischer Reaktionen
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activities.
N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: The presence of a methoxy group in the phenyl ring can influence the compound’s reactivity and interactions.
N-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]}glycinamide:
Eigenschaften
Molekularformel |
C18H22N2O5S |
|---|---|
Molekulargewicht |
378.4g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-13-5-8-15(9-6-13)26(22,23)20(2)12-18(21)19-16-11-14(24-3)7-10-17(16)25-4/h5-11H,12H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
MFAYFJSPSREEQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


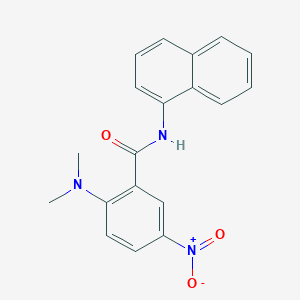
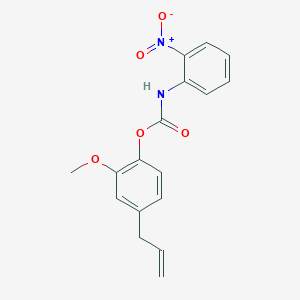
![(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B506110.png)
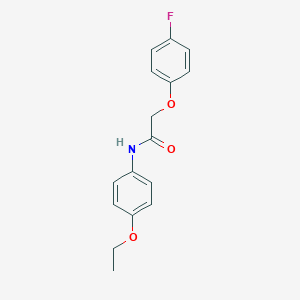
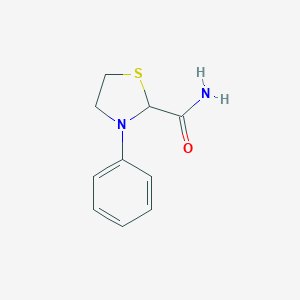
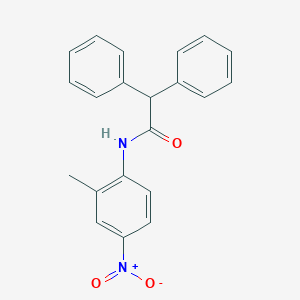
![(5E)-2-(4-methoxyanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B506114.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B506115.png)
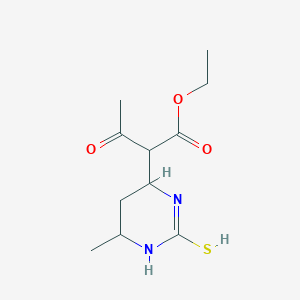

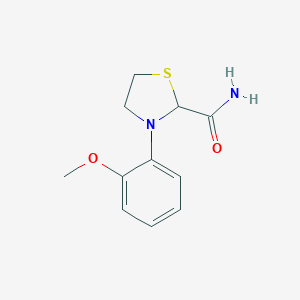
![N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B506122.png)
![2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506123.png)
